molecular formula C9H9FN2O2 B8427809 3-Cyclopropyl-2-fluoro-5-nitroaniline

3-Cyclopropyl-2-fluoro-5-nitroaniline

Cat. No.: B8427809
M. Wt: 196.18 g/mol
InChI Key: SFMCUWBGRFNJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-fluoro-5-nitroaniline is a useful research compound. Its molecular formula is C9H9FN2O2 and its molecular weight is 196.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

3-cyclopropyl-2-fluoro-5-nitroaniline

InChI

InChI=1S/C9H9FN2O2/c10-9-7(5-1-2-5)3-6(12(13)14)4-8(9)11/h3-5H,1-2,11H2

InChI Key

SFMCUWBGRFNJJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC(=C2)[N+](=O)[O-])N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-fluoro-5-nitroaniline (2.20 g, 9.36 mmol, 1 equiv), cyclopropylboronic acid MIDA ester (Aldrich; 11.07 g, 56.17 mmol, 6 equiv), Cy3P (1.05 g, 3.74 mmol, 0.4 equiv), Cs2CO3 (54.90 g, 168.50 mmol, 18 equiv) in toluene/H2O (5:1; 450 mL:90 mL) followed by Pd(OAc)2 (0.420 g, 1.87 mmol. 0.20 equiv) was de-gassed by sonicating under vacuum for 10 minutes and back-filled with N2. The mixture was then heated at 100° C. overnight. After allowing to cool to room temperature, the mixture was concentrated to dryness. The residue was taken in DCM, and silica gel was added at this stage so that the residue was absorbed directly on to silica gel. After removing the solvent under vacuum, the crude product was purified by column chromatography on silica gel using DCM to give the product 3-cyclopropyl-2-fluoro-5-nitroaniline (1.27 g, 69%) as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step Two

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